6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate
Description
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-8(5-2)12(16)19-9-6-7(3)13-11(15)10(9)14(17)18/h6,8H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCVRVSHTPWDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyridinone Precursors
The foundational step in synthesizing this compound involves introducing a nitro group to a pyridinone core. The precursor, 6-methyl-2-oxo-1,2-dihydropyridin-4-ol, undergoes nitration using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The nitration proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the meta position relative to the carbonyl group.
Key Reaction Parameters:
- Temperature: 0–5°C (prevents over-nitration)
- Molar Ratio: 1:1.2 (precursor to $$ \text{HNO}_3 $$)
- Yield: 68–72% (crude product)
Esterification with 2-Ethylbutanoic Acid
The nitrated intermediate is esterified with 2-ethylbutanoic acid under acidic conditions. Traditional methods employ Fischer esterification, utilizing $$ \text{H}2\text{SO}4 $$ as a catalyst at reflux temperatures (110–120°C). The reaction equilibrium is driven by removing water via azeotropic distillation with toluene.
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% $$ \text{H}2\text{SO}4 $$ |
| Reaction Time | 8–10 hours |
| Yield | 65–70% |
Modern Catalytic Methods
Transition Metal-Catalyzed Esterification
Recent advancements employ palladium-based catalysts (e.g., $$ \text{Pd(OAc)}_2 $$) to enhance esterification efficiency. This method operates under milder conditions (80°C, 6 hours) and achieves yields of 78–82%. The mechanism involves oxidative addition of the acid to the metal center, followed by transmetalation with the pyridinone intermediate.
Organocatalytic Approaches
Boric acid ($$ \text{H}3\text{BO}3 $$) in acetic acid has been explored as a green catalyst for nitration-esterification one-pot reactions. This method reduces step count and improves atom economy, yielding 70–75% product. The boron center activates the nitro group for subsequent esterification.
Comparative Table of Catalytic Systems:
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Classical | $$ \text{H}2\text{SO}4 $$ | 110–120 | 65–70 |
| Transition Metal | $$ \text{Pd(OAc)}_2 $$ | 80 | 78–82 |
| Organocatalytic | $$ \text{H}3\text{BO}3 $$ | 90 | 70–75 |
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. A two-reactor setup separates nitration and esterification, with residence times of 30 minutes and 2 hours, respectively. This method achieves 85% overall yield and reduces byproduct formation.
Solvent Recycling Protocols
Industrial processes integrate solvent recovery systems, particularly for toluene and dichloromethane. Distillation columns with >95% efficiency are standard, reducing raw material costs by 20–25%.
Purification and Characterization
Crystallization Techniques
The crude product is purified via fractional crystallization from ethanol-water (3:1 v/v). Recrystallization at −20°C yields needle-shaped crystals with >99% purity (HPLC analysis).
Spectroscopic Validation
- IR Spectroscopy: Peaks at 1720 cm$$^{-1}$$ (ester C=O) and 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch) confirm functional groups.
- $$^1$$H-NMR: δ 1.2 (t, 3H, CH$$2$$CH$$3$$), δ 2.5 (s, 3H, pyridinone-CH$$3$$), δ 4.3 (q, 2H, OCH$$2$$).
Comparative Analysis of Preparation Methods
| Metric | Classical Method | Transition Metal | Organocatalytic |
|---|---|---|---|
| Cost | Low | High | Moderate |
| Environmental Impact | High (acid waste) | Moderate | Low |
| Scalability | Limited | High | Moderate |
The transition metal-catalyzed method offers the best balance of yield and scalability, though organocatalytic routes are preferable for sustainable chemistry.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-3-amino-2-oxo-1H-pyridin-4-yl 2-ethylbutanoate.
Reduction: Formation of 6-methyl-3-amino-2-oxo-1H-pyridin-4-yl 2-ethylbutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block for synthesizing various organic molecules. Its unique structure allows for multiple functionalization reactions, making it a valuable intermediate in the development of complex chemicals. The nitro group can participate in reduction reactions to yield amines, while the ester functionality can be involved in nucleophilic substitution reactions.
Synthetic Routes
The synthesis typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This method is particularly useful for generating derivatives with specific functional groups tailored for further applications.
Medicinal Chemistry
Potential Anti-Cancer Agent
Research indicates that 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate exhibits promising anti-cancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and generating reactive oxygen species (ROS). This mechanism suggests its potential role as a radiosensitizer in cancer therapies, enhancing the effects of radiation treatment .
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents targeting specific biological pathways.
Industrial Applications
Advanced Material Synthesis
In industrial settings, this compound can be employed in the production of advanced materials. Its derivatives are used in creating polymers and coatings with specialized properties, contributing to innovations in material science .
Case Study 1: Anti-Cancer Efficacy
A study investigating the effects of this compound on oral cancer cells demonstrated significant cytotoxicity compared to normal cells. The treatment led to increased levels of apoptotic markers such as caspase 3 and 9, highlighting its potential as an effective anti-cancer agent when used in combination with radiation therapy .
Case Study 2: Enzyme Inhibition
Another research effort focused on its role as an inhibitor of protein kinases. The findings suggest that it binds effectively to the active sites of these enzymes, potentially leading to therapeutic applications in diseases where kinase activity is dysregulated.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Versatile intermediate for functionalization |
| Medicinal Chemistry | Potential anti-cancer agent | Induces apoptosis and enhances radiation effects |
| Biochemical Assays | Studies enzyme interactions | Modulates enzyme activity |
| Industrial Applications | Production of advanced materials | Used in polymers and coatings |
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may play a role in redox reactions, while the ester group could be involved in hydrolysis or other metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to the dihydropyridine family, which shares structural similarities with pyridine derivatives and lactams. Key analogues include:
- 3-Nitro-2-pyridone derivatives : These lack the methyl and ester substituents but exhibit comparable nitro and oxo group interactions.
- Alkyl-substituted dihydropyridinyl esters : Compounds like ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate differ in substituent positioning and branching, affecting solubility and metabolic stability.
Physicochemical and Reactivity Profiles
A lumping strategy, as described in organic reaction modeling, groups compounds with similar structural motifs to predict behavior . For example:
| Property | 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate | 3-Nitro-2-pyridone | Ethyl 4-methyl-2-oxo-dihydropyridine-3-carboxylate |
|---|---|---|---|
| LogP (Predicted) | 2.1 (moderate lipophilicity) | 0.8 | 1.5 |
| Hydrolytic Stability | Low (ester-sensitive) | High | Moderate |
| Electrophilic Reactivity | High (nitro group activation) | Moderate | Low |
Bioactivity and Functional Group Impact
Studies on plant-derived biomolecules highlight that substituents like nitro groups and branched esters can modulate antimicrobial or enzyme-inhibitory properties . For instance:
- Nitro-substituted dihydropyridines often exhibit enhanced antibacterial activity due to nitroreductase activation.
- Branched ester chains (e.g., 2-ethylbutanoate) may improve membrane permeability compared to linear chains.
Methodological Considerations in Comparative Studies
Crystallographic Refinement
SHELXL’s robustness in refining small-molecule structures ensures accurate determination of bond lengths and angles, critical for comparing stereoelectronic effects across analogues . For example, the nitro group’s geometry in this compound could be contrasted with that in simpler pyridones to assess resonance effects.
Reaction Modeling via Lumping
The lumping strategy reduces complex reaction networks by grouping structurally similar compounds. For the target molecule, this approach might consolidate degradation pathways (e.g., ester hydrolysis or nitro reduction) with those of its analogues, streamlining predictive toxicology or stability studies .
Biological Activity
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to yield high-purity products. The compound features a dihydropyridine core with a nitro group, which is critical for its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition:
Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its nitro group is thought to participate in redox reactions, which may affect enzyme activity and cellular signaling pathways.
2. Anticancer Properties:
Preliminary studies have suggested that this compound exhibits anticancer activity by inhibiting the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, although detailed mechanisms are still under investigation .
3. Antimicrobial Activity:
There are indications that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent. Its efficacy against specific pathogens is currently being evaluated through biochemical assays .
The exact mechanism of action for this compound involves multiple pathways:
1. Interaction with Biological Targets:
The compound interacts with various molecular targets within the cell. The nitro group can undergo reduction to form reactive intermediates that may covalently modify proteins or nucleic acids, leading to altered cellular functions.
2. Modulation of Signaling Pathways:
By inhibiting key enzymes involved in signaling pathways, this compound may alter the expression of genes associated with proliferation and survival in cancer cells. This modulation can lead to enhanced sensitivity to other therapeutic agents .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Q & A
Q. What synthetic strategies are recommended for preparing 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethylbutanoate and its intermediates?
A multi-step approach is typically employed:
- Step 1: Condensation reactions using malononitrile or similar nitrile derivatives with dicarboxylate esters (e.g., diethyl acetone-1,3-dicarboxylate) to form dihydropyridine intermediates .
- Step 2: Nitration at the 3-position using nitric acid or nitro-group transfer reagents under controlled conditions to avoid over-oxidation .
- Step 3: Esterification of the hydroxyl group at the 4-position with 2-ethylbutanoic acid via acid-catalyzed coupling (e.g., DCC/DMAP) or via reactive intermediates like acyl chlorides .
- Validation: Monitor reaction progress with TLC (e.g., Kieselgel 60 F254 plates) and confirm regioselectivity via H NMR (e.g., δ 8.5–9.0 ppm for nitro-group protons) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Q. What solvent systems and reaction conditions optimize stability during synthesis?
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance nitro-group stability and solubility. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
- Temperature: Maintain ≤80°C during nitration to prevent decomposition.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure product .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or reactivity of this compound?
- Molecular Docking: Use programs like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenases or lipoxygenases). The dihydropyridinone core may occupy hydrophobic pockets, while the nitro group participates in hydrogen bonding .
- DFT Calculations: Analyze nitro-group electrophilicity and resonance effects to predict reactivity in nucleophilic substitution or reduction reactions .
- MD Simulations: Assess stability in aqueous vs. lipid environments to guide formulation studies .
Q. How to design experiments to study the reactivity of the nitro group in this compound?
- Reduction Studies: Treat with catalytic hydrogenation (H, Pd/C) or sodium dithionite to convert the nitro group to NH, and monitor by TLC/NMR .
- Electrophilic Substitution: React with Grignard reagents or enolates to test nitro-group lability under basic conditions .
- Stability Profiling: Expose to UV light or varying pH (1–13) and quantify degradation via HPLC-UV .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data?
- Reproducibility Checks: Verify stoichiometry (e.g., exact molar ratios of malononitrile to dicarboxylate esters) and reaction times .
- Isotopic Labeling: Use N-labeled nitro precursors to confirm NMR assignments and rule out impurities .
- Collaborative Validation: Cross-reference spectral data with independent labs or databases (e.g., PubChem, HMDB) .
Q. How to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Analog Synthesis: Replace the nitro group with cyano, amino, or halide substituents and compare bioactivity .
- Ester Modification: Substitute 2-ethylbutanoate with bulkier esters (e.g., geranyl) to study steric effects on enzyme binding .
- In Silico SAR: Perform CoMFA or CoMSIA analyses to correlate electronic/steric parameters with experimental IC values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
